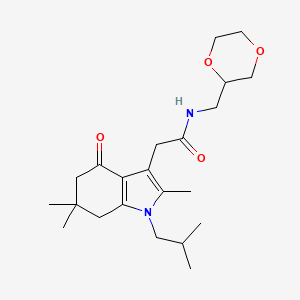![molecular formula C20H25NO2 B6047415 {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6047415.png)
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including pharmaceuticals, biochemistry, and neuroscience. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments are well studied.
Mechanism of Action
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol acts as an agonist for specific receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This compound binds to these receptors, resulting in the activation of specific signaling pathways that lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol has various biochemical and physiological effects. In the brain, this compound can increase the release of dopamine and serotonin, leading to increased mood and motivation. Additionally, {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol can also increase the release of acetylcholine, which is involved in learning and memory processes.
Advantages and Limitations for Lab Experiments
One advantage of using {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol in lab experiments is its high potency and selectivity for specific receptors. This allows researchers to study the effects of specific neurotransmitters on the brain with high accuracy. However, one limitation of using this compound is its potential toxicity, which can lead to cell death and other adverse effects.
Future Directions
There are numerous future directions for research involving {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol. One direction is to study the effects of this compound on specific brain regions and circuits, which can provide insights into the mechanisms underlying various neurological and psychiatric disorders. Another direction is to develop new drugs based on {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol that have improved efficacy and safety profiles. Additionally, future research can focus on developing new methods for synthesizing and purifying {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol, which can improve its availability and reduce its cost.
In conclusion, {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol is a chemical compound with significant potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are well studied and offer exciting opportunities for further research.
Synthesis Methods
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol is synthesized by reacting 3-(benzyloxy)benzaldehyde with 3-piperidinemethanol in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol, which is then purified using various methods such as column chromatography.
Scientific Research Applications
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol has potential applications in various scientific fields. In the pharmaceutical industry, this compound can be used to develop new drugs that target specific receptors in the brain. In biochemistry, {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol can be used to study the structure and function of receptors and enzymes. In neuroscience, this compound can be used to study the effects of specific neurotransmitters on the brain.
properties
IUPAC Name |
[1-[(3-phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-15-19-9-5-11-21(14-19)13-18-8-4-10-20(12-18)23-16-17-6-2-1-3-7-17/h1-4,6-8,10,12,19,22H,5,9,11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKDZKIIJREWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(3-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate](/img/structure/B6047334.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6047349.png)
![N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine](/img/structure/B6047357.png)
![O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate](/img/structure/B6047372.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6047378.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6047383.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6047391.png)
![7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6047414.png)
![4-[4-(dimethylamino)phenyl]-2-phenyl-3-buten-2-ol](/img/structure/B6047418.png)
![[4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6047422.png)

![ethyl [1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6047432.png)

